molecular formula C8H6N2O3 B3363559 1H-Indol-2-ol, 5-nitro- CAS No. 1032268-18-0

1H-Indol-2-ol, 5-nitro-

Cat. No.: B3363559
CAS No.: 1032268-18-0
M. Wt: 178.14 g/mol
InChI Key: QTGTYKMCZXWRON-UHFFFAOYSA-N
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Description

1H-Indol-2-ol, 5-nitro- is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 1H-Indol-2-ol, 5-nitro- typically involves the nitration of indole derivatives. One common method is the nitration of 1H-indol-2-ol using nitric acid in the presence of sulfuric acid. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration .

Industrial production methods for indole derivatives often involve catalytic processes to improve yield and selectivity. For example, the use of palladium-catalyzed reactions has been explored for the synthesis of various indole derivatives .

Chemical Reactions Analysis

1H-Indol-2-ol, 5-nitro- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and palladium catalysts. Major products formed from these reactions include amino derivatives and substituted indoles .

Scientific Research Applications

1H-Indol-2-ol, 5-nitro- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H-Indol-2-ol, 5-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole nucleus can also bind to specific receptors and enzymes, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

1H-Indol-2-ol, 5-nitro- can be compared with other indole derivatives, such as:

The uniqueness of 1H-Indol-2-ol, 5-nitro- lies in its specific substitution pattern, which influences its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

5-nitro-1H-indol-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-4-5-3-6(10(12)13)1-2-7(5)9-8/h1-4,9,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGTYKMCZXWRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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